

Application Notes & Protocols for the HPLC Quantification of 4-Hydroxy-3methylbenzaldehyde

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Compound of Interest		
Compound Name:	4-Hydroxy-3-methylbenzaldehyde	
Cat. No.:	B106927	Get Quote

These application notes provide a comprehensive guide for the quantitative analysis of **4- Hydroxy-3-methylbenzaldehyde** using High-Performance Liquid Chromatography (HPLC).
This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Abstract

A precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **4-Hydroxy-3-methylbenzaldehyde** is presented. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, providing excellent separation and peak symmetry. Detection is performed using a UV-Vis detector. This document outlines the detailed experimental protocol for analysis and validation, along with data presentation in tabular format and a visual representation of the experimental workflow.

Chromatographic Conditions

A recommended starting point for the HPLC analysis of **4-Hydroxy-3-methylbenzaldehyde** is based on methods developed for structurally similar aromatic aldehydes, such as 3-methylbenzaldehyde and vanillin derivatives.[1][2] The following conditions are proposed for initial method development and validation.



Parameter	Recommended Condition	
Column	C18, 4.6 x 250 mm, 5 µm particle size	
Mobile Phase	Acetonitrile and 0.1% Phosphoric acid in Water (v/v)	
Elution Mode	Isocratic	
Composition	60% Acetonitrile : 40% 0.1% Phosphoric acid in Water	
Flow Rate	1.0 mL/min	
Column Temperature	35°C	
Detection Wavelength	254 nm	
Injection Volume	10 μL	
Run Time	Approximately 25 minutes	

Experimental Protocols Reagents and Materials

- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid (analytical grade)
- 4-Hydroxy-3-methylbenzaldehyde reference standard (purity ≥97%)[3]
- Methanol (HPLC grade, for standard and sample preparation)

Preparation of Solutions

Mobile Phase Preparation:

• Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.



- Filter the aqueous solution through a 0.45 μm membrane filter.[4]
- The mobile phase is a 60:40 (v/v) mixture of acetonitrile and the 0.1% phosphoric acid solution.[2]
- Degas the mobile phase by sonication or vacuum filtration before use.[4]

Standard Solution Preparation:

- Accurately weigh approximately 10 mg of the 4-Hydroxy-3-methylbenzaldehyde reference standard.
- Dissolve the standard in methanol in a 100 mL volumetric flask to obtain a stock solution of approximately 100 $\mu g/mL$.
- From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 μg/mL).

Sample Solution Preparation:

- Accurately weigh a quantity of the sample containing **4-Hydroxy-3-methylbenzaldehyde**.
- Dissolve the sample in methanol to obtain a theoretical concentration of approximately 1 mg/mL.[2][5]
- Filter the sample solution through a 0.22 μm syringe filter prior to injection to remove any particulate matter.[5]
- Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., $50 \, \mu g/mL$).

HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.



- Inject the prepared standard solutions in ascending order of concentration.
- Inject the sample solution(s).
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **4-Hydroxy-3-methylbenzaldehyde** in the sample solution by interpolating its peak area from the calibration curve.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][7] The following parameters should be assessed:



Parameter	Description	Acceptance Criteria	
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	The peak for 4-Hydroxy-3-methylbenzaldehyde should be well-resolved from any other peaks.	
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r²) ≥ 0.999	
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.	Typically 80-120% of the test concentration.[7]	
Accuracy	The closeness of the test results obtained by the method to the true value.	Recovery of 98-102%	
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.	Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%[7]	
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1[6]	
Limit of Quantification (LOQ)	The lowest amount of analyte Signal-to-noise ratio of 10 in a sample that can be quantitatively determined with		



	suitable precision and accuracy.	
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	RSD of results should remain within acceptable limits.

Data Presentation

Table 1: System Suitability Test Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	T ≤ 2.0	[Data to be filled]
Theoretical Plates (N)	N ≥ 2000	[Data to be filled]
Relative Standard Deviation (RSD) of Peak Area	RSD ≤ 2.0% (for 6 replicate injections)	[Data to be filled]

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area
1	[Data to be filled]
5	[Data to be filled]
10	[Data to be filled]
25	[Data to be filled]
50	[Data to be filled]
100	[Data to be filled]
Correlation Coefficient (r²)	[Data to be filled]
Regression Equation	[Data to be filled]

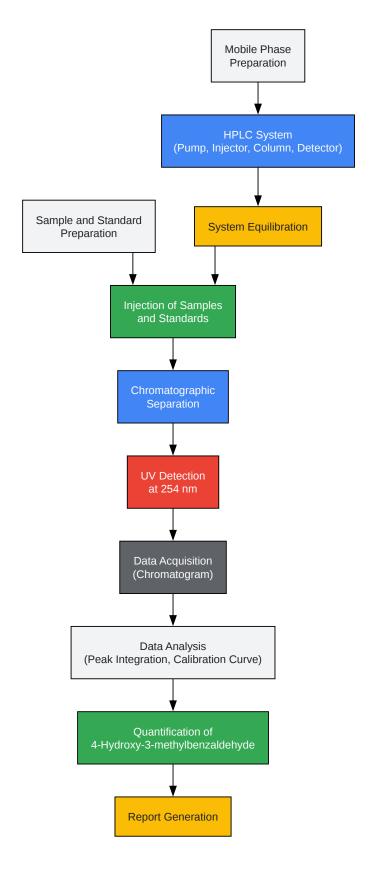


Table 3: Accuracy and Precision Data

Concentration Level	Spiked Amount (µg/mL)	Measured Amount (µg/mL)	Recovery (%)	RSD (%) (n=3)
80%	40	[Data to be filled]	[Data to be filled]	[Data to be filled]
100%	50	[Data to be filled]	[Data to be filled]	[Data to be filled]
120%	60	[Data to be filled]	[Data to be filled]	[Data to be filled]

Visualizations





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Caption: Experimental workflow for the HPLC quantification of **4-Hydroxy-3-methylbenzaldehyde**.

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